molecular formula C17H20N2O B14277812 Benzamide, N-[4-(phenylamino)butyl]- CAS No. 163979-84-8

Benzamide, N-[4-(phenylamino)butyl]-

Cat. No.: B14277812
CAS No.: 163979-84-8
M. Wt: 268.35 g/mol
InChI Key: PPGOIRIRGDQHCS-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(phenylamino)butyl]-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butyl chain, which is further substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[4-(phenylamino)butyl]- typically involves the reaction of benzoyl chloride with N-(4-aminobutyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzamide, N-[4-(phenylamino)butyl]- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-[4-(phenylamino)butyl]- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles such as amines or thiols can replace the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst such as palladium on carbon.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Benzamide, N-[4-(phenylamino)butyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate cellular processes and pathways.

Medicine: Benzamide, N-[4-(phenylamino)butyl]- has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. It may also find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(phenylamino)butyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(4-aminobutyl)benzamide: A related compound with a similar structure but lacking the phenylamino group.

    N-(4-phenylamino)benzamide: A compound with a similar structure but lacking the butyl chain.

Uniqueness: Benzamide, N-[4-(phenylamino)butyl]- is unique due to the presence of both the butyl chain and the phenylamino group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

163979-84-8

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-(4-anilinobutyl)benzamide

InChI

InChI=1S/C17H20N2O/c20-17(15-9-3-1-4-10-15)19-14-8-7-13-18-16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2,(H,19,20)

InChI Key

PPGOIRIRGDQHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCNC2=CC=CC=C2

Origin of Product

United States

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